molecular formula C16H16N2O4S B2781106 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline CAS No. 321433-90-3

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline

Cat. No.: B2781106
CAS No.: 321433-90-3
M. Wt: 332.37
InChI Key: CTDPEMWLBIKSNI-LFIBNONCSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline is a nitroethenyl-substituted aniline derivative characterized by a benzenesulfonyl group at the β-position of the nitroethenyl moiety and a 2,3-dimethylaniline backbone. This compound is synthesized via nucleophilic substitution or condensation reactions involving 2,3-dimethylaniline (CAS 87-59-2, a hazardous chemical with high toxicity ) and functionalized sulfonyl or nitroethenyl precursors. Structural confirmation typically employs spectroscopic techniques (e.g., IR, $ ^1 \text{H-NMR} $) and crystallographic methods (e.g., SHELX , ORTEP-III ).

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-7-6-10-15(13(12)2)17-11-16(18(19)20)23(21,22)14-8-4-3-5-9-14/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDPEMWLBIKSNI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride and nitroethene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain optimal conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted benzenesulfonyl compounds.

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes through its functional groups .

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules based on substituent groups, biological activity, and physicochemical properties.

Substituent-Based Comparisons
Table 1: Structural Analogues and Key Features
Compound Name Core Structure Substituents Key Properties/Activities References
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline 2,3-Dimethylaniline Benzenesulfonyl, nitroethenyl Potential antibacterial activity (inferred)
N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-2,3-dimethylaniline 2,3-Dimethylaniline 1,3,4-Oxadiazole ring Crystallographically validated planar geometry; no reported bioactivity
N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives (5a–m) 2,3-Dimethylaniline Varied alkyl/aralkyl groups Antibacterial (MIC: 8–64 µg/mL), anti-enzymatic (IC$_{50}$: 12–50 µM)
N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-2,4-dimethylaniline 2,4-Dimethylaniline Methoxynaphthylidene Schiff base; photophysical applications

Key Observations :

  • Electron-Withdrawing Groups : The benzenesulfonyl and nitroethenyl substituents in the target compound enhance electrophilicity compared to the electron-rich oxadiazole or methoxynaphthylidene groups in analogues . This may increase reactivity in biological systems, as seen in sulfonamide derivatives with antibacterial activity .
Table 2: Activity Comparison of Nitroethenyl and Sulfonamide Derivatives
Compound Class Antibacterial Activity (MIC, µg/mL) Anti-Enzymatic Activity (IC$_{50}$, µM) Hemolytic Activity (% Lysis)
Sulfonamide derivatives (5a–m) 8–64 12–50 (e.g., α-glucosidase inhibition) 10–45
Nitroethenyl derivatives (e.g., USP31 compounds) Not reported Not reported Not reported

Insights :

  • Sulfonamide derivatives (e.g., 5a–m ) exhibit moderate antibacterial and anti-enzymatic activities, likely due to sulfonamide’s role in disrupting folate synthesis . The target compound’s nitroethenyl group may confer distinct mechanisms, such as nitroreductase activation or radical generation.
  • Hemolytic activity in sulfonamides correlates with lipophilicity; the nitroethenyl group in the target compound may increase membrane interaction, though direct evidence is lacking .
Physicochemical and Crystallographic Properties
  • Planarity and Conformation: The oxadiazole-containing analogue adopts a planar conformation due to π-π stacking, confirmed via SHELX-refined crystallography . The target compound’s benzenesulfonyl and nitroethenyl groups may enforce a non-planar geometry, reducing crystallinity compared to oxadiazole derivatives.
  • Solubility : Sulfonamide derivatives (e.g., 5a–m ) show poor aqueous solubility, mitigated by polar substituents. The nitroethenyl group’s polarity may improve solubility relative to purely aromatic analogues.

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline (CAS Number: 321433-90-3) is a synthetic organic compound with significant potential in various fields, including medicinal chemistry and biological research. This compound features a benzenesulfonyl group, a nitro group, and a dimethylaniline moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H16N2O4S
  • Molar Mass : 332.37 g/mol
  • Density : 1.327 g/cm³ (predicted)
  • Boiling Point : 508.1 ± 50.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
  • Protein Modulation : The sulfonyl group can interact with nucleophilic sites on proteins, potentially altering their function and activity.
  • Cellular Pathways : The compound may influence signaling pathways by modulating receptor activity or enzyme function, leading to various biochemical effects .

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.
  • Case Study : A study demonstrated that derivatives of nitroanilines showed significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Properties

The compound's ability to inhibit microbial growth has been investigated:

  • Mechanism : It is hypothesized that the sulfonyl group enhances the compound's interaction with bacterial enzymes.
  • Case Study : Research indicated that similar compounds demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFocus AreaFindings
Study 1Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development
Study 2Antimicrobial ActivityEffective against S. aureus and E. coli; suggests broad-spectrum antimicrobial potential
Study 3Enzyme InhibitionIdentified as a potential inhibitor of specific metabolic enzymes; implications for metabolic disorders

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